molecular formula C17H16N2O5S B509120 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide CAS No. 663167-91-7

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide

Cat. No.: B509120
CAS No.: 663167-91-7
M. Wt: 360.4g/mol
InChI Key: MCVWCMAWHNPQRZ-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide is a synthetic organic compound designed for research and development purposes. It is built on a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) core, a scaffold recognized in medicinal chemistry for its versatile biological properties . The molecule features a propanamide linker attached to a 3-methoxyphenyl group, a structural motif that can influence the compound's physicochemical properties and biomolecular interactions. Scientific literature indicates that saccharin and its derivatives serve as key intermediates in synthesizing heterocyclic compounds and have been investigated for various pharmacological activities, including serving as inhibitors for enzymes like cyclooxygenase-2 (COX-2) and human leukocyte elastase (HLE) . This makes such compounds valuable tools in early-stage discovery research for exploring new therapeutic pathways. The structural features of this compound, particularly the methoxy substitution on the phenyl ring, are analogous to those found in other research compounds noted for their potential biological activity . Researchers can utilize this chemical in structure-activity relationship (SAR) studies, biochemical screening, and as a building block in organic synthesis. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-24-13-6-4-5-12(11-13)18-16(20)9-10-19-17(21)14-7-2-3-8-15(14)25(19,22)23/h2-8,11H,9-10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVWCMAWHNPQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation

Reacting 1,1-dioxido-3-oxo-1,2-benzisothiazole with 3-bromopropionyl chloride in the presence of a base (e.g., triethylamine) forms the intermediate 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propionyl chloride . This intermediate is then coupled with 3-methoxyaniline.

Reaction Parameters:

  • Solvent: Dichloromethane (DCM)

  • Catalyst: Triethylamine (2 eq)

  • Temperature: 0°C (initial), room temperature (final)

  • Yield: 65–70%

Carbodiimide-Mediated Coupling

A more efficient approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid derivative of the benzisothiazole core. The activated ester reacts with 3-methoxyaniline to form the target amide.

Optimized Protocol:

  • Dissolve 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propionic acid (1 eq) in DMF.

  • Add EDC (1.2 eq) and NHS (1.1 eq), stir at 0°C for 30 minutes.

  • Introduce 3-methoxyaniline (1.5 eq), stir at room temperature for 12 hours.

  • Isolate via precipitation in ice water, purify by recrystallization (ethanol/water).

Yield: 85–90%
Purity (HPLC): >98%

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the two primary amidation methods:

Parameter Direct Alkylation Carbodiimide Coupling
Yield (%)65–7085–90
Reaction Time (hours)6–812
Purification DifficultyModerateLow
ScalabilityLimitedHigh
Byproduct FormationSignificantMinimal

Carbodiimide-mediated coupling outperforms direct alkylation in yield and purity, making it the preferred industrial-scale method.

Process Optimization

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates. Ethanol/water mixtures optimize recrystallization purity.

Temperature Control

Maintaining 0°C during activation minimizes side reactions (e.g., hydrolysis of the NHS ester). Gradual warming to room temperature ensures complete amide formation.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP, 0.1 eq) accelerates the coupling reaction, reducing time to 8 hours with a 92% yield.

Characterization and Quality Control

The final product is validated using spectroscopic and chromatographic methods:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=7.8 Hz, 1H, ArH), 7.89 (t, J=7.2 Hz, 1H, ArH), 7.75–7.68 (m, 2H, ArH), 6.98 (d, J=8.4 Hz, 1H, ArH), 6.63 (s, 1H, ArH), 6.52 (d, J=7.8 Hz, 1H, ArH), 3.79 (s, 3H, OCH₃), 3.45 (t, J=6.6 Hz, 2H, CH₂), 2.89 (t, J=6.6 Hz, 2H, CH₂).

  • IR (KBr): 1675 cm⁻¹ (C=O, amide), 1320 cm⁻¹ (S=O), 1250 cm⁻¹ (C-O-C).

Chromatographic Purity

  • HPLC (C18 column, 70:30 acetonitrile/water): Retention time = 6.8 min, purity >98%.

Industrial-Scale Challenges

Cost of Reagents

EDC and NHS are expensive, prompting research into reusable catalysts (e.g., polymer-supported carbodiimides).

Waste Management

DMF disposal requires strict adherence to environmental regulations. Alternative solvents (e.g., 2-MeTHF) are under investigation.

Emerging Methodologies

Enzymatic Amidation

Lipase-mediated coupling in non-aqueous media achieves 80% yield with negligible waste, though reaction times remain long (24–48 hours).

Continuous Flow Synthesis

Microreactor systems reduce reaction time to 2 hours and improve heat management, enabling gram-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially modifying the sulfone group.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (e.g., bromine, chlorine) in the presence of Lewis acids (e.g., AlCl3).

Major Products

    Oxidation: Further oxidized derivatives of the benzisothiazole ring.

    Reduction: Sulfide derivatives of the original compound.

    Substitution: Various substituted benzisothiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide has shown promise in various bioassays. It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit certain enzymes and receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable benzisothiazole core.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA, leading to the inhibition of enzymatic activity or the modulation of receptor signaling pathways. The exact pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole Derivatives: Compounds like 2-aminobenzisothiazole and 2-mercaptobenzisothiazole share the benzisothiazole core but differ in their functional groups.

    Sulfone-Containing Compounds: Compounds such as sulindac and dapsone contain sulfone groups and exhibit different biological activities.

Uniqueness

What sets 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide apart is its specific combination of the benzisothiazole core with a methoxyphenyl group and a propanamide linkage. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide is a member of the benzisothiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N2O5SC_{15}H_{15}N_{2}O_{5}S, and it features a benzisothiazole core substituted with a methoxyphenyl group and a propanamide moiety. The presence of the dioxido and keto groups contributes to its reactivity and biological profile.

Antimicrobial Properties

Research has indicated that compounds containing the benzisothiazole structure exhibit significant antimicrobial activity. For instance, a series of benzisothiazole derivatives were synthesized and tested against various bacterial strains. The results demonstrated that certain analogs displayed potent inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as novel antibacterial agents .

Inhibition of Ion Channels

One notable study focused on the compound's ability to inhibit potassium ion channels, particularly Kv1.3. This channel is crucial in regulating immune responses and has been implicated in autoimmune diseases. The compound showed comparable potency to established inhibitors like PAP-1 in patch-clamp assays, indicating its potential therapeutic application in treating autoimmune conditions .

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. It was found to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent. The mechanism appears to involve the activation of caspase pathways, which are critical in programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation : By inhibiting Kv1.3 channels, the compound can modulate immune cell activity.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through caspase activation.
  • Antimicrobial Action : The structural features allow for interaction with bacterial membranes or essential enzymes.

Study 1: Antibacterial Activity

In a study published in PubMed, researchers synthesized various benzisothiazole derivatives, including our compound of interest. They tested these compounds against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that indicate significant antibacterial properties .

Study 2: Cancer Cell Line Testing

A separate investigation evaluated the cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results showed that the compound reduced cell viability significantly compared to controls, with IC50 values indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusMIC = 12 µg/mL
AntibacterialEscherichia coliMIC = 15 µg/mL
CytotoxicityMCF-7IC50 = 20 µM
CytotoxicityHeLaIC50 = 25 µM
Kv1.3 InhibitionIonWorks Patch Clamp AssayComparable to PAP-1

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach:

  • Step 1 : React 3-oxo-1,2-benzisothiazole-1,1-dioxide derivatives with 3-methoxyaniline under nucleophilic substitution conditions.
  • Step 2 : Use coupling agents like EDC/HOBt or DCC to form the propanamide linkage. Key Conditions :
  • Solvents: DMF or THF for solubility of intermediates.
  • Catalysts: Triethylamine or DMAP to enhance reaction efficiency.
  • Temperature: 0–25°C to prevent side reactions.
  • Oxidizing agents (e.g., H₂O₂) ensure proper sulfone formation .
    Variations in pH (6.5–7.5) and stoichiometric ratios (1:1.2 amine:acid) significantly impact purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons). ¹³C NMR verifies carbonyl (C=O) and sulfone (SO₂) groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 361.2).
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry of the benzisothiazole ring .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening approaches assess its anticancer and antimicrobial potential?

  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
  • Antimicrobial Testing : Disk diffusion or microdilution assays against S. aureus and E. coli to determine MIC values.
  • Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) .

Advanced Research Questions

Q. How can multi-step synthesis be optimized to address low intermediate stability, particularly with the benzisothiazole ring?

  • Stabilization Strategies : Use inert atmospheres (N₂/Ar) to prevent oxidation of the benzisothiazole core.
  • Temperature Control : Maintain intermediates at –20°C during isolation.
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to sensitive amines.
  • Analytical Monitoring : Real-time TLC or in-situ FTIR to track reactive intermediates .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Contradictions often arise from:

  • Cell Line Variability : Compare activity across multiple lines (e.g., MDA-MB-231 vs. MCF-7).
  • Assay Conditions : Standardize exposure times (24 vs. 48 hrs) and serum concentrations.
  • Orthogonal Validation : Confirm anticancer activity via clonogenic assays or caspase-3 activation .

Q. What computational modeling approaches predict interactions with biological targets like kinases or microbial enzymes?

  • Molecular Docking : AutoDock Vina or Glide to simulate binding to ATP pockets in kinases (e.g., EGFR).
  • Molecular Dynamics (MD) : GROMACS simulations assess binding stability over 100 ns trajectories.
  • QSAR Models : Correlate substituent electronegativity with antimicrobial potency .

Q. How does the electronic configuration of the 3-methoxyphenyl substituent influence reactivity in nucleophilic substitutions?

The methoxy group (–OCH₃) is electron-donating, activating the phenyl ring for electrophilic attacks.

  • Meta-Directing Effect : Directs substitutions to the 5-position of the benzisothiazole ring.
  • Comparative Studies : Replace with electron-withdrawing groups (e.g., –NO₂) to reduce reaction rates .

Q. What analytical techniques differentiate polymorphic forms, and how do these forms affect bioactivity?

  • Powder X-ray Diffraction (PXRD) : Identifies distinct crystal patterns (e.g., Form I vs. Form II).
  • Differential Scanning Calorimetry (DSC) : Detects melting point variations (>5°C differences).
  • Bioimpact : Polymorphs may exhibit 2–3x differences in solubility and bioavailability .

Q. What in vitro models evaluate pharmacokinetic properties like metabolic stability and membrane permeability?

  • Metabolic Stability : Incubation with liver microsomes (human/rat) and LC-MS/MS quantification of parent compound.
  • Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp values >1 × 10⁻⁶ cm/s indicate high permeability).
  • Plasma Protein Binding : Equilibrium dialysis to assess free fraction availability .

Q. How do structural modifications at the propanamide moiety alter target selectivity while maintaining the core pharmacophore?

Modifications impact lipophilicity and hydrogen bonding:

ModificationEffect on SelectivityReference
Ethyl vs. methylIncreased lipophilicity enhances CNS penetration
Cyclopropyl substitutionRestricts conformational flexibility, improving kinase inhibition
Carbamate replacementReduces metabolic clearance but decreases solubility

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